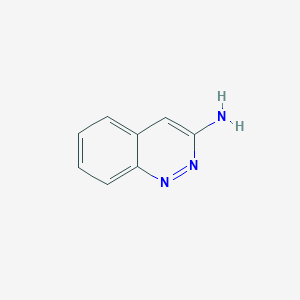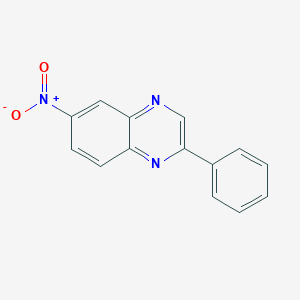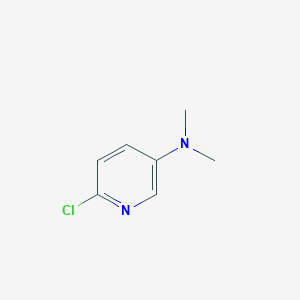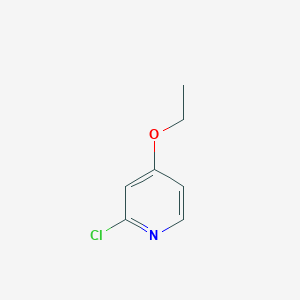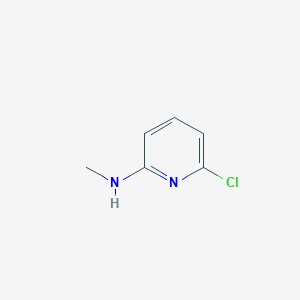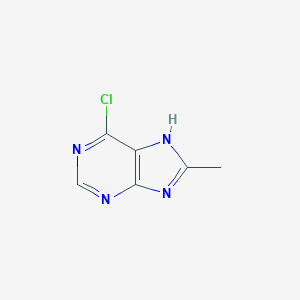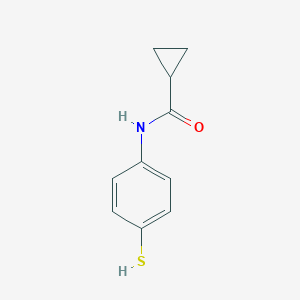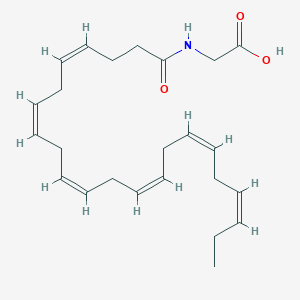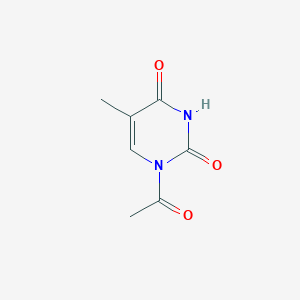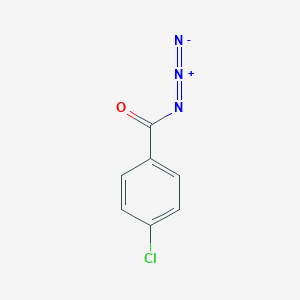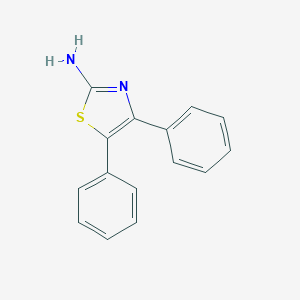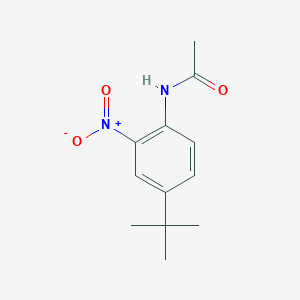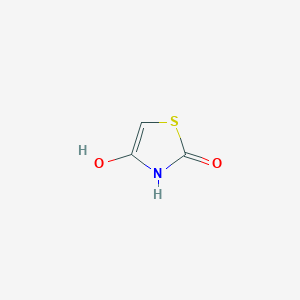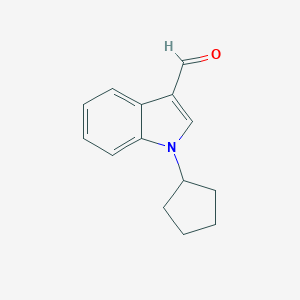
1-Cyclopentyl-1H-indole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-Cyclopentyl-1H-indole-3-carbaldehyde is a compound with the molecular formula C14H15NO . It is also known by other names such as 1-cyclopentylindole-3-carbaldehyde and 1-Cyclopentyl-3-formylindole .
Synthesis Analysis
The synthesis of 1-Cyclopentyl-1H-indole-3-carbaldehyde and its derivatives is a key step in the preparation of biologically active compounds and indole alkaloids . They are important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups can easily undergo C–C and C–N coupling reactions and reductions .Molecular Structure Analysis
The molecular weight of 1-Cyclopentyl-1H-indole-3-carbaldehyde is 213.27 g/mol . The InChIKey of the compound is JTCDNBKTOGJFBY-UHFFFAOYSA-N . The compound has a topological polar surface area of 22 Ų .Chemical Reactions Analysis
1H-Indole-3-carbaldehyde and its derivatives are key intermediates for the preparation of biologically active compounds as well as indole alkaloids . They are important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups can easily undergo C–C and C–N coupling reactions and reductions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 213.27 g/mol and a molecular formula of C14H15NO . It has a XLogP3-AA of 2.6, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 2 .Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-cyclopentylindole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c16-10-11-9-15(12-5-1-2-6-12)14-8-4-3-7-13(11)14/h3-4,7-10,12H,1-2,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCDNBKTOGJFBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C3=CC=CC=C32)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-1H-indole-3-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

